molecular formula C22H29N5O2 B2685601 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1797658-28-6

1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B2685601
CAS No.: 1797658-28-6
M. Wt: 395.507
InChI Key: KEARCZZRHMGRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. This molecule features a hybrid structure combining morpholinopyridazine and phenylpiperazine pharmacophores, motifs commonly found in compounds with bioactive properties . The morpholinopyridazine core is a privileged scaffold in drug discovery, known for its potential to modulate various biological targets . Similarly, the piperazine ring is a common feature in molecules designed for central nervous system (CNS) activity and other therapeutic areas . The specific arrangement of these groups suggests potential application as a key intermediate in the synthesis of more complex molecules or for use in high-throughput screening campaigns to identify new lead compounds. Researchers investigating kinase inhibitors, GPCR ligands, or other enzyme targets may find this compound particularly valuable due to its structural characteristics. The molecular framework is analogous to other sulfonylurea-based compounds that have been studied for their inhibitory effects on bacterial targets, such as phenylalanyl-tRNA synthetase . This product is provided as a high-purity material for research purposes. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c28-22(8-4-7-19-5-2-1-3-6-19)27-11-9-26(10-12-27)21-17-20(18-23-24-21)25-13-15-29-16-14-25/h1-3,5-6,17-18H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEARCZZRHMGRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one involves multiple steps, starting with the preparation of the pyridazinone core. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammation, pain, and microbial growth.

    Pathways: It modulates pathways such as the cyclooxygenase pathway, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Profiles

  • Enzyme Inhibition: Pyridine-based analogs UDO and UDD inhibit CYP51, a key enzyme in Trypanosoma cruzi survival, with efficacy comparable to posaconazole . The target compound’s morpholinopyridazine group may similarly target enzymes involved in parasitic or cancer pathways.
  • The target compound’s butanone-piperazine scaffold may lack urea-mediated hydrogen bonding but could compensate with enhanced lipophilicity from the phenyl group.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~450–500 g/mol) likely falls within the range of MK69 (420 g/mol) and urea derivatives (466–602 g/mol), adhering to Lipinski’s rule for drug-likeness .
  • Solubility: The morpholinopyridazine moiety may improve water solubility compared to trifluoromethylphenyl (MK69) or thiophenyl (MK45) groups, which are more hydrophobic .

Biological Activity

1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H24N4OC_{18}H_{24}N_4O with a molecular weight of 320.41 g/mol. It features a piperazine ring, a pyridazine moiety, and a phenylbutanone structure, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to function as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The morpholine and piperazine groups enhance its lipophilicity and receptor binding affinity.

Antidepressant Effects

Research indicates that the compound exhibits antidepressant-like effects in animal models. In a study evaluating its efficacy, doses of 20 mg/kg and 40 mg/kg were administered to mice, showing significant reductions in immobility time during the forced swim test, suggesting an increase in serotonergic activity .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential mechanism for treating inflammatory disorders .

Analgesic Activity

In addition to its antidepressant and anti-inflammatory effects, the compound has shown promising analgesic properties. In pain models, it significantly reduced pain responses compared to control groups, indicating its potential use in pain management therapies .

Case Studies

  • Study on Anti-inflammatory Activity :
    • Objective : To evaluate the anti-inflammatory effects of the compound.
    • Method : Mice were treated with varying doses (20 mg/kg and 40 mg/kg) before inducing inflammation.
    • Results : The compound significantly reduced paw edema compared to the control group, highlighting its therapeutic potential in inflammatory diseases .
  • Evaluation of Antidepressant Effects :
    • Objective : To assess the antidepressant-like effects using behavioral tests.
    • Method : The forced swim test was utilized to measure changes in depressive-like behavior.
    • Results : Mice treated with the compound exhibited decreased immobility times, indicative of antidepressant activity .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the bioavailability of this compound. Preliminary studies suggest that it has favorable absorption characteristics with a half-life conducive to therapeutic use. Further studies are needed to elucidate its metabolic pathways and excretion routes.

Safety Profile

Initial toxicity assessments indicate that the compound has a low toxicity profile at therapeutic doses. However, comprehensive toxicological evaluations are necessary to confirm its safety for human use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.